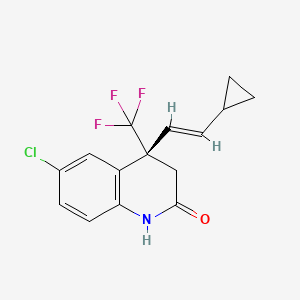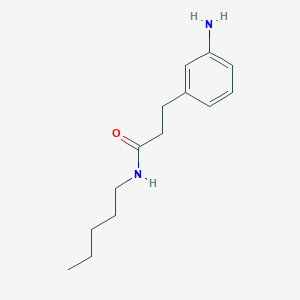
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thiazole ring and a bromine atom at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-1,3-thiazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can further modify the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted derivatives, while oxidation and reduction can lead to different thiazole ring modifications.
Aplicaciones Científicas De Investigación
7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-(1,3-Benzoxazol-2-yl)thiazole: Similar structure but lacks the bromine atom.
7-Chloro-3-(1,3-thiazol-2-yl)-1,2-benzoxazole: Similar structure with a chlorine atom instead of bromine.
3-(1,3-Thiazol-2-yl)-1,2-benzoxazole: Lacks the halogen substituent.
Uniqueness: 7-Bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially unique biological and chemical properties.
Propiedades
Fórmula molecular |
C10H5BrN2OS |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
7-bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C10H5BrN2OS/c11-7-3-1-2-6-8(13-14-9(6)7)10-12-4-5-15-10/h1-5H |
Clave InChI |
CUQJQSWKQGMWCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)ON=C2C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


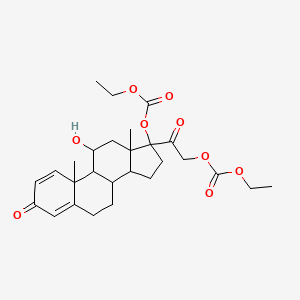
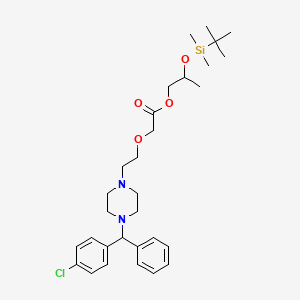
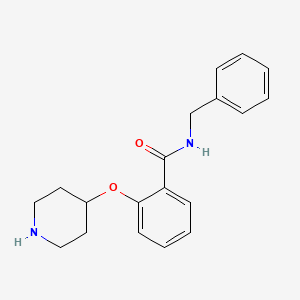
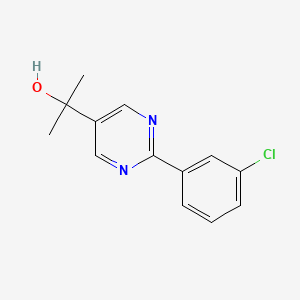
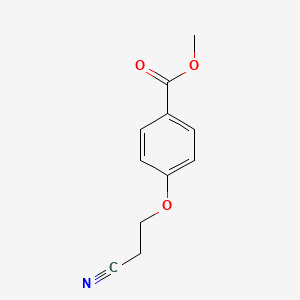
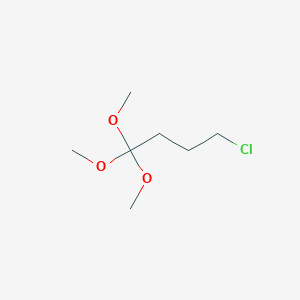
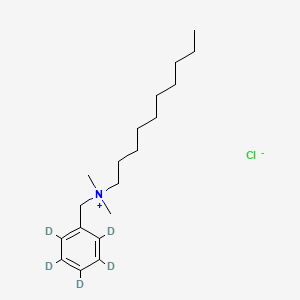
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
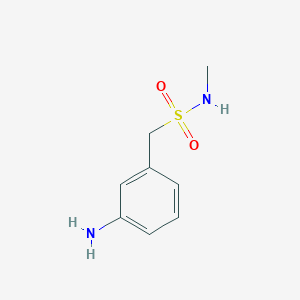
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)

